Cas no 2228952-33-6 (tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate)

Technical Introduction: tert-Butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its azetidine scaffold and difluoroacetyl functionality. The tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic strategies. The difluoroacetyl moiety introduces electron-withdrawing properties, enabling further functionalization via nucleophilic substitution or reduction. This compound is useful in medicinal chemistry for constructing fluorinated heterocycles, which are increasingly relevant in drug discovery due to their metabolic stability and bioavailability. Its well-defined reactivity and compatibility with diverse reaction conditions make it a practical choice for researchers developing novel bioactive molecules.
tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate structure
2228952-33-6 structure
商品名:tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate
CAS番号:2228952-33-6
MF:C10H15F2NO3
メガワット:235.227810144424
CID:6082913
PubChem ID:146075382

tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate
    • 1-Azetidinecarboxylic acid, 3-(2,2-difluoroacetyl)-, 1,1-dimethylethyl ester
    • EN300-1894607
    • 2228952-33-6
    • インチ: 1S/C10H15F2NO3/c1-10(2,3)16-9(15)13-4-6(5-13)7(14)8(11)12/h6,8H,4-5H2,1-3H3
    • InChIKey: XOOIBUBFLWCXKY-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CC(C(C(F)F)=O)C1

計算された属性

  • せいみつぶんしりょう: 235.10199966g/mol
  • どういたいしつりょう: 235.10199966g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 46.6Ų

じっけんとくせい

  • 密度みつど: 1.226±0.06 g/cm3(Predicted)
  • ふってん: 284.4±40.0 °C(Predicted)
  • 酸性度係数(pKa): -3.52±0.40(Predicted)

tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1894607-2.5g
tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate
2228952-33-6 95%
2.5g
$1848.0 2023-09-18
Enamine
EN300-1894607-10.0g
tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate
2228952-33-6 95%
10g
$4052.0 2023-06-03
Enamine
EN300-1894607-5g
tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate
2228952-33-6 95%
5g
$2732.0 2023-09-18
Aaron
AR02909V-500mg
tert-butyl3-(2,2-difluoroacetyl)azetidine-1-carboxylate
2228952-33-6 95%
500mg
$1036.00 2023-12-15
1PlusChem
1P02901J-5g
tert-butyl3-(2,2-difluoroacetyl)azetidine-1-carboxylate
2228952-33-6 95%
5g
$3439.00 2023-12-18
Enamine
EN300-1894607-1.0g
tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate
2228952-33-6 95%
1g
$943.0 2023-06-03
1PlusChem
1P02901J-2.5g
tert-butyl3-(2,2-difluoroacetyl)azetidine-1-carboxylate
2228952-33-6 95%
2.5g
$2346.00 2023-12-18
Aaron
AR02909V-1g
tert-butyl3-(2,2-difluoroacetyl)azetidine-1-carboxylate
2228952-33-6 95%
1g
$1322.00 2023-12-15
Aaron
AR02909V-5g
tert-butyl3-(2,2-difluoroacetyl)azetidine-1-carboxylate
2228952-33-6 95%
5g
$3782.00 2023-12-15
Enamine
EN300-1894607-1g
tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate
2228952-33-6 95%
1g
$943.0 2023-09-18

tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate 関連文献

tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylateに関する追加情報

Comprehensive Overview of tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate (CAS No. 2228952-33-6)

tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate (CAS No. 2228952-33-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its azetidine ring and difluoroacetyl functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structure, combining a tert-butyl carboxylate protecting group with a difluoroacetyl moiety, makes it particularly valuable for drug discovery and material science applications.

In recent years, the demand for fluorinated compounds like tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate has surged due to their enhanced metabolic stability and bioavailability. Researchers are increasingly exploring its potential in designing kinase inhibitors and GPCR-targeted therapeutics, aligning with trends in personalized medicine and precision oncology. The compound's CAS No. 2228952-33-6 is frequently searched in databases like SciFinder and Reaxys, reflecting its growing relevance in high-throughput screening and fragment-based drug design.

The synthesis of tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate typically involves multi-step protocols, including Boc protection of the azetidine nitrogen followed by selective difluoroacetylation. Its crystalline form and stability under ambient conditions make it suitable for industrial-scale production. Notably, the compound's logP and hydrogen-bonding capacity are often optimized for blood-brain barrier penetration, a hot topic in CNS drug development.

From an environmental perspective, tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate is being studied for its green chemistry potential. Recent publications highlight its use in catalytic asymmetric synthesis, reducing waste generation compared to traditional methods. This aligns with the pharmaceutical industry's push toward sustainable manufacturing, a key concern for regulatory agencies and ESG-focused investors.

Analytical characterization of CAS No. 2228952-33-6 typically involves NMR spectroscopy (particularly 19F-NMR for the difluoro moiety) and HPLC-MS for purity assessment. The compound's thermal stability profile is crucial for applications in polymer chemistry, where it may serve as a monomer for fluorinated materials with unique dielectric properties.

In conclusion, tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate represents a compelling case study in modern medicinal chemistry. Its dual functionality as a Boc-protected amine and fluorinated ketone enables diverse derivatization strategies, addressing current challenges in proteolysis-targeting chimera (PROTAC) design and covalent inhibitor development. As research continues, this compound is poised to play a pivotal role in next-generation therapeutics and advanced materials.

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